N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzamide group linked to a para-substituted phenyl ring bearing a 1,1-dioxo-thiazinan moiety. The thiazinan ring is a six-membered sulfur-containing heterocycle with two oxygen atoms forming a sulfone group (SO₂).
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTLYZSEYVATCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atoms from the thiazinan ring.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring typically results in sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide and related benzamide derivatives:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Comparative Analysis
Ring Systems and Conformational Flexibility :
- The target compound’s six-membered thiazinan sulfone provides distinct conformational rigidity compared to the five-membered tetrahydrothiophene sulfone in the compound from . Larger rings may enhance binding to enzymatic pockets due to increased surface area.
- In contrast, Diflubenzuron lacks a sulfur-based ring, instead relying on a urea linker for activity, which is critical for its insecticidal action .
Substituent Positioning and Electronic Effects: The 3-fluoro substituent on the target compound’s benzamide contrasts with the 2-fluoro placement in ’s compound and the 2,6-difluoro pattern in Diflubenzuron. Flutolanil’s trifluoromethyl group enhances hydrophobicity and metabolic stability, a feature absent in the target compound .
Biological Implications: While the target compound’s thiazinan sulfone may mimic sulfonylurea motifs found in pesticides (e.g., Prosulfuron in ), its exact mechanism remains speculative without empirical data.
Synthesis and Characterization :
- Crystallography tools like SHELXL () and WinGX () are critical for resolving the stereochemistry of such compounds, particularly the sulfone and fluorobenzamide groups. These programs enable precise determination of bond lengths and angles, which correlate with biological activity .
Notes
- Structural vs. Functional Data : Direct biological data for the target compound are unavailable in the provided evidence. Comparisons are based on structural analogs, emphasizing the need for targeted studies to confirm activity.
- Methodological Context : Crystallographic software (e.g., SHELX) is indispensable for elucidating the 3D conformation of benzamide derivatives, which informs structure-activity relationship (SAR) models .
- Limitations : The absence of molecular formulas or thermodynamic data in the evidence restricts quantitative comparisons (e.g., solubility, LogP).
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazinan ring, a fluorobenzamide moiety, and a sulfonamide group. Its molecular formula is , and it has a molecular weight of 416.4 g/mol. The presence of the thiazinan ring is particularly significant as it contributes to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₂N₂O₃S |
| Molecular Weight | 416.4 g/mol |
| Structural Features | Thiazinan ring, fluorobenzamide, sulfonamide group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-fluorobenzoyl chloride under basic conditions, often utilizing solvents like dichloromethane or chloroform with triethylamine as a base to neutralize byproducts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the sulfonamide group plays a crucial role in binding to enzymes or receptors involved in various biochemical pathways. For instance, it may inhibit carbonic anhydrase, leading to altered physiological responses such as changes in pH levels.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures have demonstrated significant antimicrobial and anticancer activities. The thiazinan ring may enhance the compound's ability to penetrate cell membranes, increasing its efficacy against certain pathogens and cancer cells .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of related thiazolidin and thiazinan derivatives against various bacterial strains. Results showed promising inhibitory effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Study 2: Anticancer Potential
In vitro studies on compounds with similar structural motifs demonstrated their ability to induce apoptosis in cancer cell lines. This compound was tested for its cytotoxic effects on human cancer cells, revealing significant growth inhibition at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
